Tezacitabine, also known as (E)-2'-deoxy-2'-(fluoromethylene)cytidine or FMdC, is a synthetic pyrimidine nucleoside analog [, , , ]. It belongs to a class of chemotherapeutic agents called antimetabolites [, , , ]. In scientific research, Tezacitabine serves as a valuable tool for studying cell cycle regulation, DNA synthesis, and apoptosis [, , , ]. Its unique dual mechanism of action makes it particularly interesting for investigating potential anticancer strategies [, ].
a) Ribonucleotide Reductase Inhibition: After entering the cell, Tezacitabine undergoes phosphorylation. The diphosphate form, Tezacitabine diphosphate, acts as an irreversible inhibitor of ribonucleotide reductase (RNR) [, ]. RNR is a key enzyme in DNA synthesis, responsible for converting ribonucleotides to deoxyribonucleotides. By inhibiting RNR, Tezacitabine depletes the deoxyribonucleotide pool necessary for DNA replication, ultimately leading to cell cycle arrest [, ].
b) DNA Chain Termination: Tezacitabine triphosphate, another phosphorylated form, can be incorporated into DNA during replication or repair processes [, ]. This incorporation results in chain termination, halting further DNA synthesis and triggering cell death pathways [, ].
a) Anticancer Research: Tezacitabine demonstrates potential as an anticancer agent and has been extensively studied in preclinical and clinical trials [, , , , , , , , , , , ].
b) Cell Cycle and Apoptosis Research: Tezacitabine's ability to induce cell cycle arrest and apoptosis makes it a valuable tool for studying these fundamental cellular processes [, , , ].
c) Combination Therapy Research: Tezacitabine has been investigated in combination with other chemotherapeutic agents, such as fluoropyrimidines (e.g., 5-fluorouracil, capecitabine) and cisplatin [, , , , ]. These studies aim to identify synergistic combinations that enhance anticancer activity.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6